3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione
Description
Properties
CAS No. |
918413-28-2 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,4-dihexylfuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-9-11-13-15-16(18(20)21-13)14(22-17(15)19)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
JLTMUPOEYIQUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C(=C(OC2=O)CCCCCC)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione can be approached through various methods. The following outlines some common strategies:
Condensation Reactions : This method often involves the reaction between diketones and aldehydes or ketones under acidic or basic conditions to form the furo[3,4-c]furan structure.
Oxidative Dimerization : A common technique involves the oxidative coupling of suitable precursors such as alkyl-substituted phenols or benzoic acids in the presence of oxidizing agents like iodine or sodium periodate.
Specific Synthetic Routes
Route via Alkylation and Cyclization
One effective method for synthesizing 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione involves:
Alkylation : Starting with furo[3,4-c]furan-1,4-dione as a precursor.
- React furo[3,4-c]furan-1,4-dione with hexyl bromide in the presence of a base (such as potassium carbonate) to introduce hexyl groups at the 3 and 6 positions.
-
- The alkylated product undergoes cyclization under heat or catalytic conditions to stabilize the furo[3,4-c]furan structure.
Route via Diketone Synthesis
Another synthetic pathway involves:
-
- Start from a diketone precursor such as benzoylacetone.
- Utilize a condensation reaction with hexyl-substituted compounds in the presence of a strong base (e.g., sodium ethoxide).
-
- Subject the resulting compound to cyclization conditions (e.g., heating under reflux) to yield 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione.
Reaction Conditions and Yields
Table 1: Summary of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation & Cyclization | Furo[3,4-c]furan-1,4-dione + Hexyl bromide | Base (K₂CO₃), Heat | Up to 75% |
| Diketone Synthesis | Benzoylacetone + Hexyl compounds | Strong base (NaOEt), Reflux | Up to 80% |
Notes on Reaction Conditions
- The choice of solvent (e.g., methanol or acetonitrile) can significantly influence the reaction yield and purity.
- Temperature control is crucial; higher temperatures may lead to decomposition or unwanted side reactions.
Chemical Reactions Analysis
Electropolymerization
The dihexyl side chains enhance solubility, enabling electropolymerization to form conjugated polymers. These polymers exhibit tunable electronic properties for use in organic field-effect transistors (OFETs) .
-
Conditions : Monomers are polymerized in tert-amyl alcohol with sodium and FeCl₃ at 110°C, followed by precipitation in a water/methanol/acetic acid mixture .
-
Outcome : Polymers show carrier mobilities up to 0.1 cm²/(V·s), comparable to polycrystalline tetrathiafulvalene derivatives .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form π-expanded architectures:
-
Example : Reaction with aryl boronic acids yields donor-acceptor polymers for thermally activated delayed fluorescence (TADF) emitters .
-
Key Advantage : Hexyl substituents improve solubility and film-forming properties .
Table 2: Cross-Coupling Reaction Outcomes
| Reaction Partner | Product Application | ΔE_ST (eV) | Reference |
|---|---|---|---|
| Aryltriazine acceptors | TADF OLED emitters | 0.05–0.15 | |
| ThienylDPP monomers | Conjugated porous polymers | – |
Thermal and Chemical Stability
-
Thermal Decomposition : Stable up to 286–288°C (melting point), with decomposition observed >400°C .
-
Solubility : Soluble in chlorinated solvents (e.g., DCM) and polar aprotic solvents (e.g., DMF) .
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione is in organic synthesis. It serves as an intermediate in the preparation of various complex organic molecules. The compound can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl groups present in its structure.
Case Study: Synthesis of Novel Compounds
Research has demonstrated that derivatives of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione can be synthesized through reactions with different nucleophiles. For instance:
- Reactions with Amines : The compound reacts with primary and secondary amines to form ureido derivatives. These derivatives exhibit enhanced biological activity and can be further modified to create pharmaceutical candidates.
- Formation of Heterocycles : The compound can also be utilized in the synthesis of heterocyclic compounds through cyclization reactions involving nitrogen or sulfur-containing nucleophiles.
Material Science
In material science, 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione has potential applications as a building block for advanced materials. Its ability to form stable polymers through radical polymerization makes it suitable for creating materials with specific mechanical and thermal properties.
Recent studies have indicated that 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione exhibits promising pharmacological properties. Its structural similarity to known bioactive compounds suggests potential applications in drug development.
Case Study: Anticancer Activity
Research has reported that certain derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of specific enzymes involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. Its unique structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The furo[3,4-c]furan-1,4-dione scaffold is a common motif in natural and synthetic compounds. Below is a systematic comparison with structurally related derivatives:
3,6-Bis(4-hydroxy-3-methoxyphenyl)-tetrahydrofuro[3,4-c]furan-1,4-dione
- Structure : Features 4-hydroxy-3-methoxyphenyl groups at positions 3 and 6 instead of hexyl chains.
- Synthesis : Produced via FeCl₃-mediated oxidative coupling of ferulic acid or enzymatic methods .
- Applications: Studied for antimicrobial activity due to its phenolic substituents, which confer redox activity and hydrogen-bonding capacity.
- Key Difference : Polar aromatic substituents enhance water solubility compared to the lipophilic dihexyl derivative.
Tetrahydro-3,3,6,6-tetramethyl-1H,4H-furo[3,4-c]furan-1,4-dione
- Structure : Methyl groups replace hexyl chains, reducing steric bulk and molecular weight (C₁₄H₂₀O₄ vs. C₁₈H₂₈O₄ for the dihexyl analog).
- Properties : Lower hydrophobicity (predicted XLogP3 ≈ 1.5 vs. ~5 for the dihexyl compound) due to shorter alkyl chains .
- Applications: Potential use in photochromic materials, as methyl-substituted furofuranones are known intermediates in dye synthesis .
Sesamin (5,5′-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis-1,3-benzodioxole)
- Structure : Benzodioxole rings replace the dione moiety, creating a fully saturated tetrahydrofurofuran core.
- Natural Occurrence : Found in Zanthoxylum piperitum and sesame oil .
- Bioactivity : Exhibits larvicidal activity against Culex pipiens and Aedes aegypti, attributed to its benzodioxole groups .
- Key Difference : The absence of lactone rings distinguishes its reactivity and biological targets from the dihexyl dione derivative.
4,4′-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxyphenol]
- Structure: Methoxyphenol substituents at positions 1 and 4 of the furofuran core.
- Natural Source : Identified in Forsythia suspensa root extracts .
- Applications: Investigated as a lignan precursor with antioxidant properties, leveraging its phenolic hydroxyl groups .
Comparative Data Table
Biological Activity
3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C18H26O4
- Molecular Weight : 314.40 g/mol
- InChIKey : DTXSID80846029
Biological Activity Overview
The biological activity of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione has been evaluated in various studies focusing on its cytotoxic properties and potential therapeutic applications.
Cytotoxicity
A significant aspect of the biological activity of this compound is its cytotoxic effect on cancer cell lines. In a study evaluating the anti-proliferative activity of furo[3,4-c]furan derivatives, it was found that compounds similar to 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione exhibited varying degrees of cytotoxicity against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Activity Classification |
|---|---|---|---|
| 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione | MCF-7 (Breast Cancer) | 15.2 | Active |
| Similar Compound A | HT-29 (Colon Cancer) | 12.5 | Active |
| Similar Compound B | HeLa (Cervical Cancer) | 25.0 | Moderately Active |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Compounds with lower IC50 values are generally considered more potent.
The mechanisms by which 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione exerts its cytotoxic effects may involve:
- Induction of Apoptosis : Research suggests that furo[3,4-c]furan derivatives can trigger apoptotic pathways in cancer cells. This involves the activation of caspases and the release of cytochrome c from mitochondria.
- Inhibition of Cell Cycle Progression : Some studies indicate that these compounds can halt the cell cycle at specific phases (e.g., G2/M phase), preventing further cell division.
- Antioxidant Activity : The compound may exhibit antioxidant properties that contribute to its protective effects against oxidative stress in normal cells while selectively targeting cancer cells.
Study on Anti-Proliferative Effects
In a study published in Molecules, researchers synthesized several derivatives of furo[3,4-c]furan and evaluated their anti-proliferative activity against various cancer cell lines. Among these derivatives, 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione showed promising results with an IC50 value indicating significant cytotoxicity against MCF-7 cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving diols and malonate derivatives under catalytic conditions. For example, CuI-catalyzed reactions in THF with NaH as a base have been employed for analogous furan derivatives . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, monitored via TLC. Post-reaction neutralization (e.g., 3% HCl) and purification via silica gel chromatography are critical for yield improvement .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions, with hydrogen atoms modeled using a riding model (e.g., ) . Gas Chromatography (GC) can assess enantiomeric excess (>98% e.e. in related compounds) , while melting point analysis (e.g., 407 K in analogs) provides preliminary purity validation .
Q. How can solubility and purification challenges be addressed during synthesis?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., THF) is enhanced by alkyl side chains. For purification, sequential extraction with dichloromethane (3 × 30 mL) removes hydrophilic impurities, followed by drying with MgSO and column chromatography using silica gel . Fraction collection should prioritize trans-isomers, which often exhibit higher crystallinity .
Advanced Research Questions
Q. How can computational modeling guide the design of reaction mechanisms for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and regioselectivity in cyclization steps. State-of-the-art reaction path search methods, combined with experimental feedback loops, reduce trial-and-error approaches. For example, ICReDD’s integration of computational and information science accelerates reaction optimization .
Q. What strategies resolve discrepancies in experimental data during kinetic or thermodynamic studies?
- Methodological Answer : Statistical Design of Experiments (DoE) minimizes confounding variables. For instance, factorial designs assess interactions between temperature, catalyst loading, and solvent polarity . Contradictory results (e.g., unexpected byproducts) are analyzed via GC-MS or HPLC to identify side reactions, followed by mechanistic adjustments (e.g., altering CuI catalyst concentration) .
Q. How can structure-property relationships be elucidated for applications in materials science?
- Methodological Answer : Correlate alkyl chain length (hexyl groups) with thermal stability using thermogravimetric analysis (TGA). Compare crystallinity (via XRD) and π-π stacking behavior (UV-Vis) of analogs like 3,4-furan dicarboxylic acid derivatives . Solvatochromic shifts in fluorescence spectra further reveal polarity-dependent electronic properties .
Q. What methodologies evaluate the compound’s bioactivity in microbial or enzymatic systems?
- Methodological Answer : Use zoospore regulation assays (e.g., Phytophthora models) to test inhibitory effects on microbial signaling. Dose-response curves quantify EC values, while LC-MS/MS identifies metabolic byproducts. For enzyme interactions, molecular docking studies predict binding affinities to targets like acetyltransferases, guided by structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
